molecular formula C15H19NO2S B12586227 2-[(Benzenesulfonyl)methyl]oct-2-enenitrile CAS No. 646066-80-0

2-[(Benzenesulfonyl)methyl]oct-2-enenitrile

Cat. No.: B12586227
CAS No.: 646066-80-0
M. Wt: 277.4 g/mol
InChI Key: HJEILDKPIYYXCB-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]oct-2-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group attached to an oct-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]oct-2-enenitrile typically involves the reaction of benzenesulfonyl chloride with an appropriate nitrile precursor under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]oct-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated benzenesulfonyl derivatives.

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]oct-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]oct-2-enenitrile involves its interaction with various molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Benzenesulfonyl)methyl]prop-2-enenitrile
  • 2-[(Benzenesulfonyl)methyl]but-2-enenitrile
  • 2-[(Benzenesulfonyl)methyl]hex-2-enenitrile

Uniqueness

2-[(Benzenesulfonyl)methyl]oct-2-enenitrile is unique due to its longer carbon chain, which can influence its physical and chemical properties

Properties

CAS No.

646066-80-0

Molecular Formula

C15H19NO2S

Molecular Weight

277.4 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)oct-2-enenitrile

InChI

InChI=1S/C15H19NO2S/c1-2-3-4-6-9-14(12-16)13-19(17,18)15-10-7-5-8-11-15/h5,7-11H,2-4,6,13H2,1H3

InChI Key

HJEILDKPIYYXCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(CS(=O)(=O)C1=CC=CC=C1)C#N

Origin of Product

United States

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